

Prometon-d14: A Technical Guide to its Application in Research

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Compound of Interest		
Compound Name:	Prometon-d14	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of **Prometon-d14** in a research context. **Prometon-d14**, a deuterated analog of the triazine herbicide Prometon, serves a critical role as an internal standard for quantitative and qualitative analysis, particularly in the field of environmental monitoring and analytical chemistry. Its use is integral to achieving accurate, reliable, and reproducible results in complex sample matrices.

Core Application: Internal Standard in Mass Spectrometry

Prometon-d14 is predominantly used as an internal standard, and sometimes as a surrogate standard, in analytical methods employing mass spectrometry (MS), most commonly coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).[1][2][3][4] The rationale for using a stable isotope-labeled internal standard like **Prometon-d14** is to correct for the variability inherent in analytical procedures. Because **Prometon-d14** is chemically identical to the target analyte (Prometon), it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. However, due to the mass difference from the incorporated deuterium atoms, it can be distinguished by the mass spectrometer. This allows it to be used as a reference to normalize for variations in sample preparation (extraction efficiency), injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantification.



Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Prometon-d14** is essential for its effective use as an internal standard.

Property	Value
Chemical Name	N2,N4-di(isopropyl-d7)-6-methoxy-1,3,5- triazine-2,4-diamine
Synonyms	Prometon D14 (di-iso-propyl D14)
Molecular Formula	C10H5D14N5O
Unlabeled CAS Number	1610-18-0
Labeled CAS Number	1219803-45-8
Molecular Weight	~239.4 g/mol
Isotopic Purity	Typically ≥98%

Experimental Protocol: Quantification of Triazine Herbicides in Water Samples using LC-MS/MS with a Deuterated Internal Standard

The following is a representative experimental protocol for the analysis of triazine herbicides in environmental water samples, illustrating the use of a deuterated internal standard such as **Prometon-d14**. This protocol is based on established methodologies for similar analytes.

Sample Preparation and Spiking

- Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation of triazines.
- Internal Standard Spiking: To a known volume of the water sample (e.g., 100 mL), add a precise amount of **Prometon-d14** solution (e.g., 100 μ L of a 1 μ g/mL solution) to achieve a final concentration of 1 μ g/L. This step should be performed at the beginning of the sample preparation process to account for any analyte loss during extraction.



- Solid-Phase Extraction (SPE):
 - Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
 - Load the spiked water sample onto the cartridge at a steady flow rate.
 - Wash the cartridge with deionized water to remove interfering substances.
 - Elute the trapped analytes (including Prometon and Prometon-d14) with an appropriate organic solvent (e.g., methanol or acetonitrile).
- Concentration and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table outlines typical parameters for the analysis of triazine herbicides.



Parameter	Typical Setting
Liquid Chromatograph	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient Elution	A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to separate the analytes.
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 20 μL
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive Ion Mode
Scan Type	Multiple Reaction Monitoring (MRM)

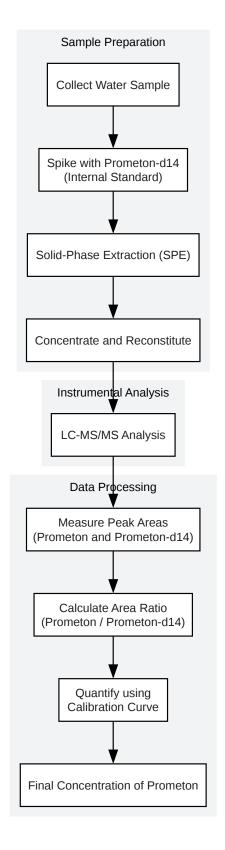
Data Analysis and Quantification

- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Prometon and **Prometon-d14** to ensure specificity and accurate identification.
- Calibration Curve: Prepare a series of calibration standards containing known concentrations
 of Prometon, each spiked with the same constant concentration of Prometon-d14.
- Quantification: The concentration of Prometon in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**Prometon-d14**) and comparing this ratio to the calibration curve.

Signaling Pathways and Experimental Workflows



Logical Workflow for using Prometon-d14 as an Internal Standard



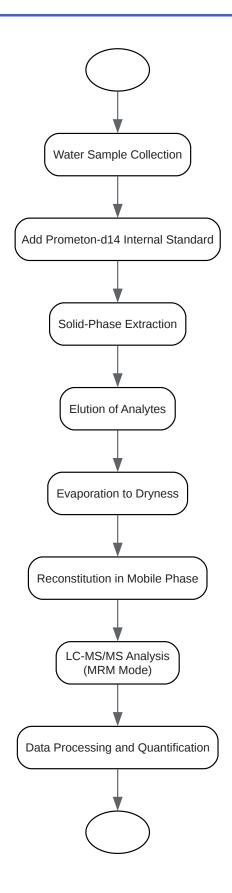


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Caption: Workflow for Prometon quantification using Prometon-d14.

Experimental Workflow Diagram





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Caption: Detailed experimental workflow for sample analysis.



In conclusion, **Prometon-d14** is an indispensable tool for researchers conducting quantitative studies of the herbicide Prometon in various matrices. Its use as an internal standard in mass spectrometry-based methods ensures the high level of accuracy and precision required for environmental monitoring, food safety testing, and other research applications. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust analytical procedures.

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